molecular formula C10H12O2 B1277458 2-Ethylphenyl Acetate CAS No. 3056-59-5

2-Ethylphenyl Acetate

Cat. No. B1277458
CAS RN: 3056-59-5
M. Wt: 164.2 g/mol
InChI Key: VERVERDPMMBDSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related esters and compounds is well-documented in the provided papers. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which is a one-pot process that is both environmentally friendly and cost-effective due to the recyclability of byproducts . Another paper describes the synthesis of an antidiabetic octaketide using a Friedel–Crafts alkylation as a key step . Additionally, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is reported to be facile and yields very pure crystals .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of ethyl acetate was determined, and the molecule was found to be flat with a trans conformation . The structure of ethyl-2-(4-aminophenoxy)acetate was also studied and approved by X-ray single crystal structure determination, revealing that it crystallizes in the triclinic crystal system . The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined to be non-planar with significant stabilization by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers provide insights into the chemical reactions of related esters. For instance, the Wittig-Horner reaction was used to synthesize ethyl 2-(3-furopyridyl)acetates, which could then undergo further reactions such as methylene-alkylation . The synthesis of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate involved N—H⋯O hydrogen bonds in the crystal, indicating the potential for specific reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related esters are discussed in several papers. The geometric details of ethyl acetate as a solvate were analyzed, uncovering a high degree of hidden disorder despite a preference for the trans over the gauche isomer . The spectroscopic features of synthesized compounds, such as 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, were characterized by IR spectroscopy . The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions .

Scientific Research Applications

  • 2-Ethylphenyl Acetate is a colorless to light yellow clear liquid . It has a molecular formula of C10H12O2 and a molecular weight of 164.20 .
  • It’s used in various industries and fields due to its properties. For example, it’s used in the production of pharmaceuticals, plastics, coatings, and herbicides .
  • In terms of safety, it’s a combustible liquid. Therefore, it’s important to keep it away from heat, sparks, open flames, and hot surfaces .
  • Enzymatic Synthesis

    • Field : Biochemistry
    • Summary : A novel 2-phenethyl acetate synthesis technology was developed using acyltransferase (EC 3.1.1.2) from Mycobacterium smegmatis (MsAcT) in water .
    • Method : MsAcT was entrapped in a tetramethoxysilane gel network. The immobilization process of MsAcT increased its selectivity for the transesterification reaction over the hydrolysis reaction by 6.33-fold .
    • Results : The reaction was carried out at 40 °C for 30 min and conversion rate reached 99.17%. The immobilized MsAcT could be recycled for 10 batches .
  • Bioprocesses Production

    • Field : Biotechnology
    • Summary : 2-Phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA) are valuable generally recognized as safe flavoring agents widely used in industry .
    • Method : The most efficient route to bioproduce these compounds is through the bioconversion of L-phenylalanine via the Ehrlich pathway .
    • Results : The current advances in the in situ product recovery in liquid systems, an overview of the strain developments, and the progress in the use of residue-based systems .
  • Microbial Production

    • Field : Microbiology
    • Summary : Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .
    • Method : The perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced .
    • Results : The crucial elements for high yield of ethyl acetate in fermentation was expounded .
  • Biotechnological Production

    • Field : Biotechnology
    • Summary : Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception .
    • Method : Microbial synthesis of ethyl acetate could become an interesting alternative .
    • Results : The formation of esters as aroma compounds in food has been repeatedly reviewed, but a survey which deals with microbial synthesis of ethyl acetate as a bulk product is missing .

Safety And Hazards

2-Ethylphenyl Acetate is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A) and specific target organ toxicity - single exposure (Category 3), affecting the central nervous system . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-ethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERVERDPMMBDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875991
Record name 2-ETHYLPHENYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenyl Acetate

CAS RN

3056-59-5
Record name Ethanoic acid, 2-ethylphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLPHENYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CM Suter, RD Schuetz - The Journal of Organic Chemistry, 1951 - ACS Publications
… “ The 2-ethylphenyl acetate, bp 77-78/4 mm., d2/ 1.0334, re” 1-5002, and the 2-hexylphenyl acetate, bp 113-116/4 mm., ds46 … (81%) of 2-ethylphenyl acetate, bp 77-78 at 4 mm. …
Number of citations: 7 pubs.acs.org
G Klopman, JY Li, S Wang… - Journal of Chemical …, 1994 - ACS Publications
A program for the automatic calculation of the logarithm of the partition coefficient between n-octanol and water (log P) for organic compounds was developed. The log P model was …
Number of citations: 391 pubs.acs.org
E Marengo, M Aceto, V Maurino - Journal of Chromatography A, 2002 - Elsevier
Sixty-eight samples of wines from Piedmont (Italy) were analysed to determine their content of volatile compounds, using the solid-phase microextraction (SPME) technique coupled …
Number of citations: 96 www.sciencedirect.com
MH Abraham, HS Chadha, GS Whiting… - Journal of …, 1994 - Wiley Online Library
A general linear solvation energy equation has been used to analyze published partition coefficients in the systems water‐octanol (613 solutes), water‐hexadecane (370 solutes), water…
Number of citations: 963 onlinelibrary.wiley.com
MJ Antón, B Suárez Valles… - Journal of Food …, 2014 - Wiley Online Library
… report, such as ethyl esters (2-methylbutyrate, hexanoate, and octanoate), acids (2-methylbutyric, hexanoic, and octanoic), amyl alcohols and 2-phenylethanol, 2-ethylphenyl acetate, 1-…
Number of citations: 60 ift.onlinelibrary.wiley.com
V Ferreira, P Hernández-Orte, A Escudero… - … of Chromatography A, 1999 - Elsevier
… –4 ml) of diethyl ether–pentane (1:1, v/v), dichloromethane, Freon 11 and water–ethanol (4:6, v/v) containing fixed amounts (0.2 mg) of vanillin, 2-phenylethanol, 2-ethylphenyl acetate …
Number of citations: 89 www.sciencedirect.com
R Aparicio, MT Morales… - European Journal of …, 2012 - Wiley Online Library
The rich flavor of virgin olive oil (VOO) is one of the reasons why it stands out as a gourmet product. The classification of olive oils into quality categories basically relies on the sensory …
Number of citations: 52 onlinelibrary.wiley.com
E Valero, J Sanz… - Journal of chromatographic …, 2001 - academic.oup.com
Direct thermal desorption (DTD) has been used as a technique for extracting volatile components of cheese as a preliminary step to their gas chromatographic (GC) analysis. In this …
Number of citations: 27 academic.oup.com
SM Rocha, P Coutinho, A Barros, I Delgadillo… - … of Chromatography A, 2006 - Elsevier
This work describes a novel methodology for the rapid distinction of wines by headspace solid-phase microextraction coupled to gas chromatography–mass spectrometry, followed by …
Number of citations: 54 www.sciencedirect.com
A Rajchl, H Čížková, M Voldřich, D Lukešová… - Czech Journal of Food …, 2009 - old-aj.cz
Rajchl A., Čížková H., Voldřich M., Lukešová D., Panovská Z.(2009): Methoxypyrazines in Sauvignon blanc wines, detection of addition of artificial aroma. Czech J. Food Sci., 27: 256–…
Number of citations: 16 www.old-aj.cz

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